Lipophilicity Advantage over Mono-Fluorinated Analogs
The target compound's enhanced fluorination pattern provides a quantifiable lipophilicity advantage over the mono-fluorinated analog, a critical factor for optimizing CNS drug-likeness and passive membrane permeability. The computed partition coefficient (XLogP3-AA) for 4-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxylic acid is -1.1, compared to -1.3 for the (3S,4R)-4-(4-fluorophenyl) analog [1]. This increase in lipophilicity is accompanied by a higher molecular weight (245.20 vs. 209.22 g/mol) and an increased Hydrogen Bond Acceptor count (6 vs. 4), reflecting the specific physicochemical signature conferred by the 3,4,5-trifluoro substitution [2].
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) and H-Bond Acceptor Count |
|---|---|
| Target Compound Data | XLogP3-AA: -1.1; H-Bond Acceptors: 6; MW: 245.20 g/mol |
| Comparator Or Baseline | (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid (CID 2762102): XLogP3-AA: -1.3; H-Bond Acceptors: 4; MW: 209.22 g/mol |
| Quantified Difference | Δ XLogP3-AA: +0.2 units; Δ H-Bond Acceptors: +2; Δ MW: +35.98 g/mol |
| Conditions | Properties computed by XLogP3 3.0 and Cactvs 3.4.8.18, as reported in PubChem [2]. |
Why This Matters
The measurable increase in lipophilicity and hydrogen-bonding capacity directly impacts pharmacokinetic profiles, making it a superior choice for projects needing to fine-tune logP to achieve CNS penetration or optimize target binding kinetics.
- [1] PubChem. 4-(3,4,5-Trifluorophenyl)pyrrolidine-3-carboxylic acid. Compound Summary for CID 63940193. National Center for Biotechnology Information. Accessed 2026-05-05. View Source
- [2] PubChem. (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid. Compound Summary for CID 2762102. National Center for Biotechnology Information. Accessed 2026-05-05. View Source
